molecular formula C20H18N2O5S B2698105 N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide CAS No. 864860-98-0

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide

Cat. No.: B2698105
CAS No.: 864860-98-0
M. Wt: 398.43
InChI Key: YFJPUTNKQMTJSS-UHFFFAOYSA-N
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Description

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a benzodioxin moiety, a thiazole ring, and a dimethoxybenzamide group, making it a versatile molecule for research and industrial purposes.

Mechanism of Action

Target of Action

The primary targets of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide are cholinesterase and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively.

Mode of Action

This compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal function of these enzymes, leading to changes in the biochemical processes they are involved in.

Biochemical Pathways

The inhibition of cholinesterase and lipoxygenase enzymes by this compound affects several biochemical pathways. In the nervous system, the inhibition of cholinesterase disrupts the breakdown of acetylcholine, a neurotransmitter, leading to an increase in its concentration. In the case of lipoxygenase, its inhibition can disrupt the synthesis of leukotrienes, which are involved in inflammatory responses .

Pharmacokinetics

It is known that similar compounds, such as sulfonamides, are absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action include an increase in acetylcholine concentration in the nervous system and a decrease in leukotriene synthesis. These changes can lead to alterations in nerve signal transmission and inflammatory responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide typically involves multiple steps. One common method starts with the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with 4-acetamidobenzene-1-sulfonyl chloride in the presence of an aqueous sodium carbonate solution. This reaction yields N-(2,3-dihydrobenzo[b][1,4]-dioxin-6-yl)-4-acetamidobenzenesulfonamide, which is then further reacted with alkyl or aralkyl halides in dimethylformamide (DMF) using lithium hydride as a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring and benzodioxin moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl or aralkyl halides in DMF with lithium hydride as a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide stands out due to its combination of a benzodioxin moiety, thiazole ring, and dimethoxybenzamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S/c1-24-15-5-4-13(10-17(15)25-2)19(23)22-20-21-14(11-28-20)12-3-6-16-18(9-12)27-8-7-26-16/h3-6,9-11H,7-8H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJPUTNKQMTJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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